![molecular formula C26H21N3O4S B2696319 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 892419-98-6](/img/new.no-structure.jpg)

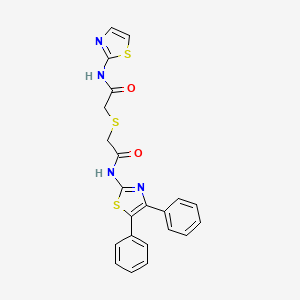

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

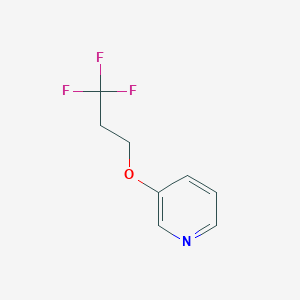

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound It is a member of the benzofuro[3,2-d]pyrimidine class, characterized by a fused ring structure involving benzofuran and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide can be achieved through multistep organic synthesis, starting from readily available precursors. Common synthetic routes may involve:

- Formation of the Benzofuro[3,2-d]pyrimidine Core::

Initial cyclization reactions to construct the benzofuran and pyrimidine rings.

Use of specific catalysts or reagents to facilitate ring closure.

- Introduction of the Benzyl Group::

Benzylation of intermediates using benzyl halides and strong bases.

Ensuring controlled conditions to achieve regioselectivity.

- Attachment of the Methylthio Substituent::

Incorporation of the methylthio group through thiol-ene reactions or direct substitution.

- Final Acetamide Formation::

Acylation reactions to attach the N-(3-(methylthio)phenyl)acetamide moiety.

Optimization of temperature and solvent conditions to maximize yield.

Industrial Production Methods: For large-scale production, industry may utilize more efficient and scalable methods, potentially involving:

- Flow Chemistry::

Continuous flow reactors for improved reaction control and consistency.

- Microwave-Assisted Synthesis::

Use of microwave irradiation to enhance reaction rates and reduce processing time.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

- Oxidation::

Oxidative cleavage of the methylthio group.

- Reduction::

Reduction of carbonyl groups to alcohols.

- Substitution::

Nucleophilic or electrophilic substitution at aromatic sites.

- Oxidation::

Reagents like potassium permanganate or chromium trioxide.

Conditions often involve acidic or basic media.

- Reduction::

Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Mild conditions to prevent over-reduction.

- Substitution::

Electrophiles or nucleophiles depending on the reaction site.

Solvents like ethanol or dichloromethane to facilitate the reactions.

- Oxidation::

Sulfone or sulfoxide derivatives.

- Reduction::

Hydroxy derivatives.

- Substitution::

Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Catalysts::

Serving as ligands for catalysis in organic synthesis.

- Intermediates::

Used in the preparation of more complex molecules.

- Enzyme Inhibition::

Potential inhibitor of specific enzymes due to its structural features.

- Protein Interaction Studies::

Use in binding assays to study protein-ligand interactions.

- Pharmacological Research::

Evaluation as a potential therapeutic agent.

- Drug Design::

Structural modifications for improved efficacy and specificity.

- Material Science::

Applications in the development of novel materials.

- Chemical Engineering::

Use in process optimization and reaction mechanisms.

Wirkmechanismus

The mechanism of action for 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide often involves:

Molecular Targets:- Enzymes::

Specific enzyme targets based on its inhibitory activity.

- Receptors::

Potential binding to certain cellular receptors.

- Signal Transduction::

Modulation of signaling pathways by interacting with proteins or enzymes.

- Gene Expression::

Influence on gene expression profiles in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- 2-(3-benzyl-2,4-dioxobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide:

- N-(3-(methylthio)phenyl)-2-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl acetate:

- Enhanced Biological Activity::

Unique combination of functional groups enhancing biological activity.

- Versatile Reactivity::

Diverse reactivity patterns making it suitable for various applications.

This article gives a comprehensive overview of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide, covering its synthesis, reactions, applications, and more. Any more details you'd like to dive into?

Eigenschaften

CAS-Nummer |

892419-98-6 |

|---|---|

Molekularformel |

C26H21N3O4S |

Molekulargewicht |

471.53 |

IUPAC-Name |

2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide |

InChI |

InChI=1S/C26H21N3O4S/c1-34-19-11-7-10-18(14-19)27-22(30)16-28-23-20-12-5-6-13-21(20)33-24(23)25(31)29(26(28)32)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30) |

InChI-Schlüssel |

FKWVOYAKPUPGQZ-UHFFFAOYSA-N |

SMILES |

CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2696237.png)

![N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2696241.png)

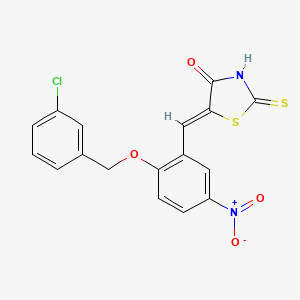

![N-(2,3-dimethylphenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2696249.png)

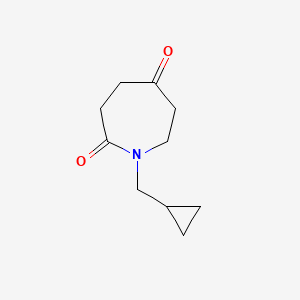

![Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2696255.png)

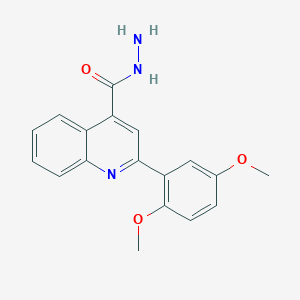

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2696256.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2696258.png)